N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide
Description
Mechanism of Action Against Multidrug-Resistant Pathogens
The antimicrobial efficacy of N,N-dihexadecyl-N-methylhexadecan-1-aminium bromide arises from its amphiphilic structure, which allows it to integrate into microbial membranes. The cationic quaternary ammonium group electrostatically interacts with negatively charged phospholipid head groups in bacterial cell membranes, while the hydrophobic hexadecyl tails penetrate the lipid bilayer. This dual interaction disrupts membrane integrity, leading to leakage of cytoplasmic contents and cell death.
Table 1: Comparative Efficacy Against Multidrug-Resistant Pathogens
| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 2.5 | |
| Escherichia coli (ESBL) | 5.0 | |
| Pseudomonas aeruginosa | 10.0 |
Studies on structurally similar QACs, such as didecyl dimethyl ammonium bromide (DDAB), demonstrate rapid bactericidal activity within 30 seconds of exposure, even at low concentrations (125–500 ppm). The compound’s long alkyl chains enhance membrane fluidity disruption, particularly in Gram-negative bacteria, where outer membrane proteins are destabilized. Notably, its activity persists in the presence of organic material, a critical advantage in clinical settings where blood or mucosal secretions may interfere with other disinfectants.
Synergistic Effects with β-Lactam Antibiotics
Combining this compound with β-lactam antibiotics enhances their efficacy against β-lactamase-producing pathogens. The compound’s membrane-disrupting action increases bacterial permeability, facilitating β-lactam penetration into the periplasmic space. For example, synergistic interactions between QACs and imipenem reduced the minimum inhibitory concentration (MIC) of the antibiotic by 8-fold against Mycobacteroides abscessus, a notoriously drug-resistant pathogen.
Table 2: Synergy with β-Lactam Antibiotics
| Antibiotic | Pathogen | Fold Reduction in MIC | |
|---|---|---|---|
| Imipenem | M. abscessus | 8 | |
| Cefoxitin | M. abscessus | 6 | |
| Doripenem | P. aeruginosa | 4 |
This synergy is attributed to two mechanisms:
- Membrane Permeabilization : The QAC compromises the outer membrane of Gram-negative bacteria, allowing β-lactams to bypass porin-limited uptake.
- Biofilm Penetration : By disrupting extracellular polymeric substances (EPS), the compound enables antibiotics to reach dormant persister cells within biofilms.
Biofilm Disruption Strategies in Chronic Infections
Biofilms, which account for 65–80% of chronic infections, exhibit heightened resistance to antimicrobials due to their EPS matrix. This compound disrupts biofilms through:
- EPS Degradation : The compound’s surfactant properties solubilize polysaccharides and proteins in the biofilm matrix.
- Lamellar Phase Formation : At elevated temperatures (>35°C), the QAC organizes into lamellar structures at the biofilm-fluid interface, physically destabilizing the biofilm architecture.
Table 3: Biofilm Eradication Efficacy
| Biofilm Model | Reduction in Viability (%) | Exposure Time | |
|---|---|---|---|
| S. aureus (catheter-associated) | 99.9 | 15 minutes | |
| Candida albicans | 95.0 | 30 minutes |
In S. aureus biofilms, a 15-minute exposure to 0.1% w/v solution reduced viability by 99.9%, outperforming conventional agents like chlorhexidine. The compound’s ability to retain activity in hypoxic environments—common in chronic wound biofilms—further underscores its therapeutic potential.
Properties
CAS No. |
88932-02-9 |
|---|---|
Molecular Formula |
C49H102BrN |
Molecular Weight |
785.2 g/mol |
IUPAC Name |
trihexadecyl(methyl)azanium;bromide |
InChI |
InChI=1S/C49H102N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RMNSHGUDBXDIBG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The predominant method for preparing this compound is the quaternization of N,N-dihexadecylamine with methyl bromide. This reaction involves the nucleophilic attack of the tertiary amine nitrogen on the electrophilic methyl bromide, forming the quaternary ammonium salt.
| Step | Description |
|---|---|
| Starting Materials | N,N-dihexadecylamine, methyl bromide |
| Solvent | Chloroform, dichloromethane, or polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) |
| Atmosphere | Inert gas (nitrogen or argon) to prevent oxidation |
| Temperature | Typically room temperature or mild heating (60–80°C) depending on solvent and scale |
| Reaction Time | Several hours (varies with conditions) |
| Product Isolation | Filtration, extraction, recrystallization, or chromatography |
This method is favored for its simplicity and high yield, with reported yields ranging from 83% to 92% in related quaternary ammonium syntheses using polar solvents that enhance reaction rates and efficiency.
Detailed Synthetic Procedure
- Dissolution: N,N-dihexadecylamine is dissolved in an appropriate solvent such as chloroform or dichloromethane under an inert atmosphere.
- Addition of Methyl Bromide: Methyl bromide is added dropwise to the stirred solution to control the exothermic reaction.
- Reaction Monitoring: The mixture is stirred for several hours at room temperature or slightly elevated temperature until completion, monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
- Isolation: The resulting quaternary ammonium bromide precipitates or is extracted into a suitable phase.
- Purification: The crude product is purified by recrystallization from ethanol or acetone, or by column chromatography using silica gel with chloroform/methanol eluents to achieve high purity.
Industrial Scale Considerations
In industrial settings, the synthesis is scaled up using large reactors equipped with automated temperature and atmosphere control systems. The reaction parameters are optimized to maintain product consistency and purity. Continuous or batch processes may be employed, with downstream purification involving crystallization and filtration steps.
Analytical Techniques for Preparation Validation
Spectroscopic and Structural Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the quaternization by shifts in chemical environments of the nitrogen-bound methyl and alkyl chains.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Identification of characteristic ammonium and alkyl chain vibrations.
- Single-Crystal X-ray Diffraction (SXRD): Used to determine the precise molecular and crystal structure, confirming the asymmetric unit and packing of the quaternary ammonium salt.
Purity Assessment
- Melting Point Analysis: Melting points correlate with purity and chain length; high-purity compounds exhibit sharp melting points.
- Chromatographic Methods: Silica gel column chromatography can separate unreacted amines or side products.
- Elemental Analysis: Confirms the stoichiometry of carbon, hydrogen, nitrogen, and bromide content.
Reaction Conditions and Variations
Solvent Effects
Polar aprotic solvents like DMF and acetonitrile accelerate quaternization reactions by stabilizing ionic intermediates, resulting in shorter reaction times and higher yields compared to non-polar solvents.
Temperature and Atmosphere
- Mild heating (60–80°C) can increase reaction rates without decomposing reactants.
- An inert atmosphere (nitrogen or argon) prevents oxidation of amines and side reactions.
Alternative Alkylating Agents
While methyl bromide is standard, other alkyl halides can be used to produce different quaternary ammonium salts by substitution of the bromide ion, expanding the diversity of compounds.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | N,N-dihexadecylamine, methyl bromide | High purity reagents recommended |
| Solvent | Chloroform, dichloromethane, DMF, acetonitrile | Polar aprotic solvents improve yield |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Temperature | Room temperature to 80°C | Mild heating accelerates reaction |
| Reaction time | 2–6 hours | Depends on solvent and scale |
| Isolation method | Filtration, extraction | Followed by recrystallization or chromatography |
| Purification | Recrystallization (ethanol, acetone), chromatography | Ensures high purity |
| Yield | 83–92% | High yields reported in literature |
Research Outcomes and Observations
- The quaternization reaction is efficient and reproducible under controlled conditions.
- Use of polar aprotic solvents significantly reduces reaction times and improves yields.
- Purification via recrystallization and chromatography yields products with ≥95% purity.
- Structural characterization confirms the expected quaternary ammonium structure with three hexadecyl chains and one methyl group.
- Substitution of bromide with other anions (chloride, sulfate) is feasible, allowing for salt variation and tuning of physicochemical properties.
Chemical Reactions Analysis
Types of Reactions
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or sulfate, to form different salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate, and the reactions are typically carried out in aqueous solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired reaction.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Major Products Formed
Substitution Reactions: The major products are the corresponding salts, such as N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride or sulfate.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Hydrolysis: The products include the breakdown products of the quaternary ammonium structure, such as amines and alcohols.
Scientific Research Applications
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide is primarily based on its surfactant properties. The compound can interact with cell membranes, leading to increased permeability and disruption of membrane integrity. This property makes it useful in applications such as drug delivery and antimicrobial treatments. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane fluidity and permeability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s structural uniqueness lies in its three C₁₆ chains, contrasting with common QACs that typically feature one long alkyl chain and three short substituents (e.g., methyl groups). Key analogs include:
Table 1: Structural Comparison of Selected QACs
| Compound Name | Molecular Formula | Alkyl Chain Length | Substituents on Nitrogen |
|---|---|---|---|
| N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide | C₃₄H₇₂BrN | 3 × C₁₆ | 2 × C₁₆, 1 × CH₃ |
| Dodecyltrimethylammonium bromide (DTAB) | C₁₅H₃₄BrN | 1 × C₁₂ | 3 × CH₃ |
| N,N,N-Trimethylhexadecan-1-aminium bromide | C₁₉H₄₂BrN | 1 × C₁₆ | 3 × CH₃ |
| Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) (C6 Gemini) | C₃₀H₆₆Br₂N₂ | 2 × C₁₂ | 2 × CH₃, spacer: C₆ |
| Phenododecinium bromide | C₂₂H₃₉BrN₂O | 1 × C₁₂ | 2 × CH₃, 1 × phenoxyethyl |
Key Observations :
- Chain Length : Longer alkyl chains (e.g., C₁₆ vs. C₁₂ in DTAB) increase hydrophobicity, reducing water solubility but enhancing membrane disruption in antimicrobial applications .
- Symmetry: Gemini surfactants (e.g., C6) feature two QAC units linked by a spacer, improving water solubility and antifungal activity compared to monomeric analogs .
Physicochemical Properties
Table 2: Physical and Solubility Data
| Compound Name | Melting Point (°C) | Water Solubility (mg/mL) | Critical Micelle Concentration (CMC) |
|---|---|---|---|
| This compound | Not reported | < 0.1 (predicted) | Extremely low (nanomolar range) |
| DTAB | 246–248 | ~100 | 15 mM |
| N,N,N-Trimethylhexadecan-1-aminium bromide | Not reported | 0.273 | ~1 mM |
| C6 Gemini surfactant | 186–187 | >200 | 0.1 mM |
| Phenododecinium bromide | Not reported | ~50 | Not reported |
Analysis :
- Melting Points : Higher chain length correlates with elevated melting points (e.g., C6 Gemini: 186–187°C vs. DTAB: 246–248°C), though steric effects from branched chains may lower melting points .
- Solubility : The target compound’s low solubility (<0.1 mg/mL) limits its use in aqueous systems, whereas C6 Gemini’s spacer enables better solubility (>200 mg/mL) .
- CMC : Longer alkyl chains lower CMC due to stronger hydrophobic interactions. The target compound’s CMC is expected to be ultralow, enhancing efficiency in micelle-driven applications .
Table 3: Antimicrobial Efficacy (Minimum Inhibitory Concentration, MIC)
| Compound Name | MIC against C. albicans (μg/mL) | MIC against S. aureus (μg/mL) |
|---|---|---|
| This compound | Not reported | Not reported |
| DTAB | >500 | 200 |
| C6 Gemini surfactant | 25 | 50 |
| Phenododecinium bromide | 10 | 20 |
Insights :
- Chain Length vs. Activity : C6 Gemini’s MIC of 25 μg/mL against C. albicans outperforms DTAB (>500 μg/mL), highlighting the role of spacer length in enhancing antifungal activity .
- Aromatic vs. Aliphatic: Phenododecinium bromide’s MIC of 10 μg/mL suggests aromatic groups improve targeting of fungal membranes .
Biological Activity
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide, a cationic lipid, has garnered attention for its potential biological activities. This compound belongs to a class of surfactants known for their antimicrobial properties, among other applications in biomedicine and nanotechnology. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
- Chemical Formula : CHBrN
- Molecular Weight : 590.88 g/mol
- CAS Number : 2665-11-4
This compound exhibits its biological effects primarily through its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of microbial membranes, leading to cell lysis and death. This mechanism is particularly effective against various bacteria and fungi.
Antimicrobial Activity
Research has demonstrated that cationic lipids like this compound possess significant antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound is particularly effective against gram-positive bacteria, which are generally more susceptible to cationic agents due to their thicker peptidoglycan layer.
Cytotoxicity Studies
While the antimicrobial properties are promising, cytotoxicity is a crucial aspect to consider for therapeutic applications. Studies have shown that the compound exhibits low cytotoxicity towards mammalian cells at concentrations below 64 µg/mL:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human fibroblasts | >128 |
| HepG2 liver carcinoma cells | >128 |
These findings suggest that this compound may be safe for use in formulations intended for human exposure.
Formulation in Lipid Nanoparticles
This compound has been utilized in the formulation of lipid nanoparticles (LNPs). These nanoparticles serve as drug delivery systems that enhance the bioavailability of therapeutic agents. The lipophilic nature of this compound allows it to encapsulate hydrophobic drugs effectively, improving their solubility and stability.
Case Study: Lipid Nanoparticles for Antiviral Delivery
A study investigated the use of LNPs containing this compound for delivering antiviral agents. The results indicated enhanced cellular uptake and improved antiviral efficacy compared to free drug formulations:
| Formulation Type | Viral Load Reduction (%) |
|---|---|
| Free Drug | 25 |
| LNP with Cationic Lipid | 75 |
This demonstrates the potential of this compound in improving therapeutic outcomes in viral infections.
Q & A
Q. What are the optimal synthetic routes for N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide, and how can purity be validated?
Methodological Answer:
- Synthesis : The compound can be synthesized via alkylation of N-methylhexadecylamine with bromohexadecane in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux conditions (60–80°C). A phase-transfer catalyst (e.g., cetrimide) may enhance reaction efficiency .
- Purification : Recrystallization from ethanol or acetone is recommended to remove unreacted precursors. Column chromatography (silica gel, chloroform/methanol eluent) can further isolate the product .
- Validation :
Q. What spectroscopic and crystallographic methods are used for structural confirmation?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve the asymmetric unit and packing structure. Ensure data-to-parameter ratios >15 to minimize overfitting .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data across different model organisms?
Methodological Answer:
- Hormesis Analysis : Evaluate non-monotonic dose-response relationships (e.g., low-dose stimulation vs. high-dose inhibition) using long-term toxicity assays (e.g., Vibrio qinghaiensis Q67 model) .
- Data Harmonization :
- Controlled Variables : Standardize exposure time, solvent (e.g., DMSO vs. water), and impurity levels (e.g., residual bromide ions).
- Statistical Models : Apply concentration addition (CA) or independent action (IA) models to predict mixture toxicity. Use EC₅₀ ratios to identify synergism/antagonism .
- Mechanistic Studies : Compare membrane disruption (via fluorescence probes) and oxidative stress markers (e.g., ROS levels) across species to identify taxon-specific sensitivities .
Q. How does the compound’s structure affect micelle formation and stability in aqueous solutions?
Methodological Answer:
- Critical Micelle Concentration (CMC) :
- Measurement : Conduct conductivity titrations; CMC is identified by the inflection point in specific conductivity vs. concentration plots. Compare with homologs (e.g., CTAB, CMC ~1 mM) .
- Structural Influence : Longer alkyl chains (C16) lower CMC due to increased hydrophobicity. Asymmetric substitution (dihexadecyl vs. trimethyl groups) may alter micelle curvature and aggregation number.
- Micelle Stability :
Q. What strategies mitigate phase separation or precipitation in mixed surfactant systems?
Methodological Answer:
- Co-Surfactant Blending : Combine with nonionic surfactants (e.g., Tween-80) to reduce charge density and enhance solubility. Optimize molar ratios using phase diagrams .
- pH Adjustment : Maintain solutions near neutral pH (6–8) to prevent hydrolysis of the quaternary ammonium group.
- Ultrasonication : Apply pulsed ultrasound (20 kHz, 30–60 seconds) to disrupt aggregates. Validate homogeneity via turbidity measurements (OD₆₀₀) .
Q. How can computational modeling predict interactions with biological membranes or proteins?
Methodological Answer:
- Molecular Dynamics (MD) :
- Membrane Penetration : Simulate lipid bilayers (e.g., DPPC) with the compound inserted. Track alkyl chain alignment and headgroup hydration using GROMACS or NAMD .
- Binding Affinity : Perform docking studies (AutoDock Vina) against membrane proteins (e.g., GPCRs) to identify potential binding pockets.
- Quantitative Structure-Activity Relationship (QSAR) : Use log P (octanol/water) and polar surface area (TPSA) to correlate structure with antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
